Lycopersene
Overview
Description
Lycopersene is a stable and safe triterpenoid compound. It is a carotenoid found in various natural sources, including Corynebacterium, Lemna minor, and Zea mays. This compound has the chemical formula C40H66 and is known for its antioxidant, antimutagenic, antiproliferative, cytotoxic, antibacterial, and pesticide properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lycopersene can be synthesized through various methods, including conventional techniques such as Soxhlet extraction, maceration, and rotary evaporation. Advanced extraction technologies like solid-phase microextraction, steam distillation with Clevenger apparatus, chromatography on SiO2 column, centrifugation, and sonication are also employed to obtain this compound from natural sources .
Industrial Production Methods: The industrial production of this compound involves the extraction from natural sources, followed by purification techniques. These techniques may include a combination of methods to isolate and purify this compound from crude extracts. The goal is to obtain pure this compound for fundamental research and various applications in food, cosmetics, and pharmaceutical fields .
Chemical Reactions Analysis
Types of Reactions: Lycopersene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can result in the formation of alcohols .
Scientific Research Applications
Lycopersene has a wide range of scientific research applications due to its diverse properties. It is utilized in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an antioxidant and antimutagenic agent. Its ability to scavenge free radicals makes it valuable in various chemical processes .
Biology: In biology, this compound’s antiproliferative and cytotoxic properties are studied for their potential in cancer research. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis .
Medicine: In medicine, this compound is explored for its antibacterial and pesticide properties. It is used in developing treatments for bacterial infections and as a natural pesticide in agriculture .
Industry: In the industrial sector, this compound is used in the production of cosmetics and food products. Its antioxidant properties help in preserving the quality and shelf life of these products .
Mechanism of Action
Lycopersene exerts its effects through various molecular targets and pathways. For instance, it inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells and induces apoptosis in Hep3B cells. The apoptosis induced by this compound is associated with the increase of the ratio of Bax/Bcl-2 and caspase 3/7 activation, suggesting that it induces apoptotic cell death by the mitochondrial pathway .
Comparison with Similar Compounds
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h19-22,27-30H,11-18,23-26,31-32H2,1-10H3/b35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXBZXEFXMRGJ-DPOFWPLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318251 | |
Record name | Lycopersene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-62-5 | |
Record name | Lycopersene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lycopersene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lycopersene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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